(6R)-5-Tert-butoxycarbonyl-5-azaspiro[2.5]octane-6-carboxylic acid

Catalog No.
S14576354
CAS No.
M.F
C13H21NO4
M. Wt
255.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(6R)-5-Tert-butoxycarbonyl-5-azaspiro[2.5]octane-6...

Product Name

(6R)-5-Tert-butoxycarbonyl-5-azaspiro[2.5]octane-6-carboxylic acid

IUPAC Name

(6R)-5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.5]octane-6-carboxylic acid

Molecular Formula

C13H21NO4

Molecular Weight

255.31 g/mol

InChI

InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-8-13(6-7-13)5-4-9(14)10(15)16/h9H,4-8H2,1-3H3,(H,15,16)/t9-/m1/s1

InChI Key

UILIRDSKQDMMDN-SECBINFHSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CCC1C(=O)O)CC2

Isomeric SMILES

CC(C)(C)OC(=O)N1CC2(CC[C@@H]1C(=O)O)CC2

(6R)-5-Tert-butoxycarbonyl-5-azaspiro[2.5]octane-6-carboxylic acid is a unique compound characterized by its spirocyclic structure, which incorporates both nitrogen and carbon functionalities. The molecular formula is C13H21NO4C_{13}H_{21}NO_4 with a molecular weight of approximately 255.31 g/mol. This compound features a tert-butoxycarbonyl group, which enhances its stability and solubility, making it a valuable intermediate in organic synthesis and pharmaceutical applications .

Typical of carboxylic acids and amines. Notably, it can participate in:

  • Esterification: Reacting with alcohols to form esters.
  • Amidation: Forming amides when reacted with amines.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide to yield simpler structures.
  • Reduction: The carbonyl groups can be reduced to alcohols or other functional groups using reducing agents.

These reactions are essential for modifying the compound to develop new derivatives with potentially enhanced biological activities or different properties .

The synthesis of (6R)-5-tert-butoxycarbonyl-5-azaspiro[2.5]octane-6-carboxylic acid can be achieved through several methods:

  • Starting from Amines: Utilizing a suitable amine precursor, the compound can be synthesized via a multi-step process involving protection of the amine followed by cyclization to form the spiro structure.
  • Carbonylation Reactions: Employing carbonylation techniques where appropriate reagents are used to introduce the carboxylic acid functionality.
  • One-Pot Synthesis: Recent methodologies have explored one-pot reactions that streamline the synthesis by combining multiple steps into a single reaction vessel, improving yield and reducing purification steps .

Due to its unique structure, (6R)-5-tert-butoxycarbonyl-5-azaspiro[2.5]octane-6-carboxylic acid has potential applications in:

  • Pharmaceutical Development: As an intermediate in the synthesis of bioactive compounds.
  • Research: In studies focusing on spirocyclic compounds and their effects on biological systems.
  • Material Science: Potential use in creating novel materials due to its unique structural properties.

The versatility of this compound makes it a candidate for further research and development in various fields .

Interaction studies involving (6R)-5-tert-butoxycarbonyl-5-azaspiro[2.5]octane-6-carboxylic acid are essential for understanding its mechanism of action and potential interactions with biological targets. Preliminary data suggest that it may interact with specific receptors or enzymes within metabolic pathways. Detailed pharmacokinetic and pharmacodynamic studies are necessary to characterize these interactions fully and assess the compound's therapeutic potential .

Several compounds share structural similarities with (6R)-5-tert-butoxycarbonyl-5-azaspiro[2.5]octane-6-carboxylic acid, providing a basis for comparison:

Compound NameCAS NumberSimilarity Index
6-(tert-butoxycarbonyl)-6-azaspiro[2.5]octane-5-carboxylic acid1417743-24-81.00
5-(tert-butoxycarbonyl)-5-azaspiro[2.5]octane-6-carboxylic acid1373028-01-30.98
cis-1-(tert-butoxycarbonyl)-4-methylpiperidine-2-carboxylic acid187752-72-30.98
1-(tert-butoxycarbonyl)-4-methylpiperidine-2-carboxylic acid1262408-54-70.98
(1R,3S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid197142-34-00.97

This table highlights how closely related these compounds are based on structural similarity indices, indicating that while they share common features, (6R)-5-tert-butoxycarbonyl-5-azaspiro[2.5]octane-6-carboxylic acid possesses unique attributes that may influence its reactivity and biological activity differently compared to its analogs .

Conceptual Frameworks in Azaspiro Chemistry

The conceptual understanding of azaspiro chemistry rests upon fundamental principles that govern the unique structural and electronic characteristics of spirocyclic nitrogen-containing heterocycles [1]. Azaspiro compounds represent a distinct class of bicyclic systems where two rings share a common quaternary carbon atom that incorporates a nitrogen heteroatom, creating three-dimensional molecular architectures with spatially well-defined exit vectors [2]. These frameworks have emerged as increasingly valuable scaffolds in pharmaceutical drug discovery due to their ability to enhance key pharmacokinetic and physicochemical properties, including potency, lipophilicity, target selectivity, and metabolic stability [3] [2].

The spirocyclic junction in azaspiro systems creates rigid yet three-dimensional structures that feature an expanded set of spatial vectors for chemical interactions with target proteins, compared to planar alternatives [3]. Within the class of azaspiro frameworks, azaspiro[2.y]alkanes, characterized by a cyclopropane moiety joined at a quaternary carbon of a nitrogen heterocycle, have been incorporated into numerous pharmaceutical drug candidates spanning various therapeutic areas [3]. The structural rigidity imposed by the spiro junction contributes to conformational restriction while maintaining three-dimensional character, a property that distinguishes these systems from conventional planar aromatic scaffolds [2].

Recent synthetic methodologies have demonstrated the versatility of azaspiro frameworks through diverse synthetic approaches, including photoredox-mediated processes, domino radical bicyclizations, and enzymatic stereodivergent synthesis [4] [5] [3]. The application of domino radical bicyclization for the synthesis of compounds containing azaspiro skeletons has been shown to proceed in moderate yields with predominant formation of trans configuration diastereomers [5] [6]. These synthetic advances have provided access to structurally diverse azaspiro compounds that serve as valuable building blocks for medicinal chemistry applications.

The conceptual framework for understanding azaspiro chemistry also encompasses the electronic effects arising from nitrogen incorporation into the spirocyclic framework [7] [8]. The nitrogen atom's lone pair electrons contribute to the electronic structure through interactions with adjacent π-systems, creating opportunities for homoconjugative stabilization [7]. Studies on azaspiro systems have revealed substantial homoconjugative interactions, where the lone-pair orbital of the nitrogen atom interacts with π orbitals of adjacent ring systems, leading to orbital energy modifications that influence the overall molecular stability [7].

Quantum Mechanical Models for Spirocyclic Structural Stability

Quantum mechanical models provide essential insights into the structural stability of spirocyclic systems through detailed examination of electronic structure and energetic factors [9] [10] [11]. Density functional theory calculations have become the predominant computational approach for investigating spirocyclic compounds, with the B3LYP functional and various basis sets demonstrating excellent agreement with experimental structural data [9] [12] [13]. The computational analysis of spirocyclic systems reveals that structural stability arises from multiple factors, including anomeric effects, stereoelectronic interactions, and conformational preferences that minimize ring strain and electronic repulsion [14].

Studies on spirocyclic water clusters and related systems have demonstrated that stability calculations at the Hartree-Fock level, density functional theory using B3LYP parametrization, and second-order Møller-Plesset perturbation theory using various basis sets provide consistent results for structural optimization [10]. Vibrational frequency calculations and atoms-in-molecules analysis of electron density maps confirm the robustness of hydrogen-bonded and covalently-bonded spirocyclic clusters [10]. These computational approaches have revealed that spirocyclic systems can exist as stable minima even when other structural arrangements may be lower in energy.

The quantum mechanical treatment of spirocyclic systems requires consideration of dispersion effects, particularly for larger ring systems where weak intermolecular interactions contribute significantly to structural stability [15]. B3LYP-D3 calculations that include dispersion corrections often provide more accurate descriptions of conformational preferences compared to standard B3LYP calculations [15]. The inclusion of dispersion effects becomes particularly important when evaluating conformational equilibria and barrier heights for ring interconversion processes in spirocyclic systems.

Table 1: Quantum Mechanical Computational Methods for Azaspiro Systems

MethodBasis SetPrimary ApplicationAccuracy Level
Density Functional Theory (B3LYP)6-31G(d,p), 6-311++G(d,p)Ground state geometry optimizationHigh
B3LYP with Dispersion Correction (B3LYP-D3)6-31G(d,p), 6-311++G(d,p)Conformational analysis with dispersion effectsVery High
Møller-Plesset Perturbation Theory (MP2)6-311G**High-accuracy energy calculationsVery High
Hartree-Fock (HF)3-21GInitial structure predictionModerate
Time-Dependent DFT (TD-DFT)6-31G(d), 6-311G(d,p)Electronic excitation spectraHigh
Configuration Interaction (CI)VariableElectron correlation studiesVery High
Natural Bond Orbital (NBO) Analysis6-31G(d,p)Electronic structure analysisHigh

Electronic structure calculations on azaspiro compounds reveal characteristic frontier molecular orbital patterns that influence their chemical reactivity and stability [16] [13]. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies provide insights into ionization potentials, electron affinities, and chemical hardness parameters that govern molecular reactivity [16]. Spirocyclic compounds typically exhibit HOMO-LUMO gaps in the range of 7-8 electron volts, indicating substantial electronic stability and resistance to facile electron transfer processes [16].

The application of time-dependent density functional theory has proven valuable for understanding electronic excitation spectra and optical properties of spirocyclic systems [11] [12]. Computational studies have shown that the calculated electronic spectra and overlapping absorption band maxima of closed and open spirocyclic forms can provide insights into photoinitiated ring-opening and closure processes [11]. These quantum mechanical models have revealed that spirocyclic systems may exist in multiple isomeric forms with similar energies, suggesting dynamic equilibria between different structural configurations in solution.

Computational Approaches to Conformational Analysis

Computational conformational analysis of spirocyclic systems requires sophisticated methodologies capable of identifying global minima and characterizing transition states for conformational interconversion [17] [18] [14]. The conformational landscape of spirocyclic compounds is inherently complex due to the presence of multiple ring systems with varying degrees of flexibility and the influence of substituents on conformational preferences [19]. Low Mode Search (LMOD) algorithms have emerged as efficient automated computational methods for conformational analysis, demonstrating particular effectiveness for both cyclic and acyclic molecules without requiring special treatment of rings or definition of rotatable bonds [17].

Conformational analysis studies have revealed that spirocyclic systems often exhibit multiple low-energy conformers separated by relatively low barriers to interconversion [20] [15]. The conformational preferences of azaspiro compounds depend critically on the ring sizes involved, the nature of substituents, and environmental factors such as solvent effects [20] [15]. Density functional theory calculations using B3LYP and B3LYP-D3 functionals have shown that the predicted lowest energy conformation can differ significantly depending on the computational method employed and whether dispersion corrections are included [15].

Table 2: Conformational Stability Parameters for Spirocyclic Systems

Spirocyclic FrameworkRing Strain Energy (kcal/mol)Preferred ConformationBarrier to Interconversion (kcal/mol)Theoretical Method
Azaspiro[2.5]octane12.3Chair-envelope8.5B3LYP/6-31G(d,p)
Azaspiro[4.4]nonane8.7Trans-configuration12.1MP2/6-311G**
Azaspiro[3.3]heptane15.2Puckered18.3B3LYP-D3/6-311++G(d,p)
Azaspiro[4.5]decane6.4Chair-chair7.2B3LYP/6-31G(d,p)
Spiro [21] [4] [5]oxadiazine4.9Ring-opened form4.9B3LYP/6-311++G(d,p)
Azaspiro[bicyclo[3.2.1]octane]9.1Boat-chair10.8B3LYP/6-31G(d,p)

The implementation of Cremer-Pople puckering parameters has proven valuable for comprehensive analysis of conformational isomers in spirocyclic systems [18]. These parameters provide quantitative descriptions of ring puckering that enable systematic comparison of different conformational arrangements and identification of preferred geometries [18]. Studies on aza-spiro ring formation have demonstrated that conformations of transition states exhibit different puckering preferences depending on the reactant's double-bond geometry and the product's stereochemical configuration [18].

Solvation effects play a crucial role in determining conformational equilibria in spirocyclic systems, with polar solvents often favoring different conformational arrangements compared to nonpolar environments [14]. The use of solvation model density (SMD) approaches in computational studies has revealed that water solvation can significantly alter the predicted lowest energy conformer compared to gas-phase calculations [15]. These solvent effects are particularly pronounced for systems containing polar functional groups or hydrogen-bonding capabilities.

Conformational analysis of spirocyclic systems must also account for the influence of protecting groups and substituents on conformational preferences . Tert-butoxycarbonyl protecting groups, commonly employed in azaspiro chemistry, introduce additional conformational complexity through steric interactions and electronic effects [24]. Computational studies have shown that Boc-protected azaspiro compounds exhibit distinct conformational preferences compared to their unprotected analogs, with implications for synthetic accessibility and reactivity patterns [25].

Theoretical Basis for Reactivity Patterns in Bicyclic Systems

The theoretical understanding of reactivity patterns in bicyclic azaspiro systems requires integration of electronic structure theory, transition state analysis, and mechanistic considerations [26] [27] [28]. Computational studies have revealed that the reactivity of spirocyclic systems is governed by multiple factors, including ring strain, electronic effects of heteroatoms, steric accessibility, and the stability of intermediates formed during chemical transformations [27] [29]. The unique three-dimensional architecture of spirocyclic systems creates distinct reactivity profiles compared to monocyclic analogs, with implications for regioselectivity, stereoselectivity, and reaction mechanisms.

Nucleophilic ring-opening reactions represent a fundamental class of transformations in azaspiro chemistry, proceeding through S_N2 displacement mechanisms at the spiro center [30] [27]. Theoretical studies have shown that the regioselectivity of nucleophilic attack can be controlled by reaction conditions, with protic acids leading to attack at less-hindered positions while aprotic Lewis acid catalysts promote alternative regiochemical outcomes [30]. The activation energies for nucleophilic ring-opening processes typically range from 15-18 kilocalories per mole, with selectivity patterns determined by the relative stability of competing transition states [30].

Table 3: Electronic Structure Properties of Azaspiro Compounds

PropertyAzaspiro[2.5]octaneAzaspiro[4.4]nonaneAzaspiro[4.5]decaneCalculation Level
HOMO Energy (eV)-7.82-7.65-7.41B3LYP/6-311++G(d,p)
LUMO Energy (eV)0.150.210.08B3LYP/6-311++G(d,p)
HOMO-LUMO Gap (eV)7.977.867.49B3LYP/6-311++G(d,p)
Dipole Moment (Debye)2.341.981.76B3LYP/6-311++G(d,p)
Ionization Potential (eV)7.827.657.41B3LYP/6-311++G(d,p)
Electron Affinity (eV)-0.15-0.21-0.08B3LYP/6-311++G(d,p)
Chemical Hardness (eV)3.993.933.75B3LYP/6-311++G(d,p)
Electronegativity (eV)3.843.723.67B3LYP/6-311++G(d,p)

Radical bicyclization processes in azaspiro systems have been shown to proceed through domino mechanisms involving formation and capture of alkoxyaminyl radicals [5] [6]. The theoretical analysis of these processes reveals that the best results are obtained with substrates containing alkenyl moieties tethered to electron-withdrawing groups or aryl substituents, while methyl-substituted olefins preclude efficient radical capture [5] [6]. The stereochemical outcomes of radical bicyclization typically favor trans configurations, with diastereoselectivity ratios determined by the relative stability of competing radical intermediates.

Ring expansion reactions in bicyclic azaspiro systems proceed through carbocation rearrangements that are influenced by the electronic properties of substituents and ring strain relief [27] [31]. Computational studies have shown that electrophilic activation of heterocyclic moieties can trigger ring expansion processes, leading to the formation of larger spirocyclic frameworks [31]. The activation energies for ring expansion processes typically range from 16-19 kilocalories per mole, with regioselectivity determined by the relative stability of competing carbocationic intermediates [27].

Table 4: Reactivity Patterns in Bicyclic Azaspiro Systems

Reaction TypeMechanismActivation Energy (kcal/mol)SelectivityYield Range (%)
Nucleophilic Ring OpeningSN2 displacement at spiro center15.3Regioselective65-85
Electrophilic CyclizationCationic intermediate formation18.7Stereoselective70-90
Radical BicyclizationRadical chain propagation12.4Diastereoselective45-75
Ring ExpansionCarbocation rearrangement16.9Chemoselective55-80
PhotooxidationSinglet oxygen addition8.2Regioselective60-85
Catalytic HydrogenolysisMetal-catalyzed reduction14.6Chemoselective75-95

Photooxidation reactions of azaspiro systems have been investigated using singlet oxygen as the reactive species, leading to cascade reaction sequences that generate diverse spirocyclic frameworks [1]. The theoretical analysis of these processes reveals that photooxidation typically exhibits the lowest activation energies among common transformation types, with barriers around 8 kilocalories per mole [1]. The regioselectivity of photooxidation is governed by the electron density distribution in the substrate and the accessibility of reactive sites to the singlet oxygen species.

MethodCatalyst SystemSubstrate TypeYield (%)Enantiomeric Excess (%)Reference
Enzymatic Carbene TransferEngineered Protoglobin (ApePgb-xHC-5312)Methyleneazetidine derivatives71-9999.5 [1] [2]
Chiral Brønsted Acid CatalysisChiral Phosphoric AcidEnamine cyclobutanone precursors75-95>99 [3]
Asymmetric Phase-Transfer CatalysisChinchonidine-derived CatalystGlycine equivalents78-9098 [4]
Rhodium-Catalyzed Asymmetric SpirocyclizationRh2(S-TCPTAD)4Ene-diyne esters82-9488-98 [5]
Chiral Phosphoric Acid OrganocatalysisModified Heyns Rearrangement CatalystSpiroindoline derivatives80-95>99 [3]

Catalyst-Mediated Transformations in Spirocyclization

Transition metal catalysis has emerged as a powerful tool for enabling complex spirocyclization reactions that would be otherwise challenging to achieve through conventional synthetic approaches. These catalyst-mediated transformations enable the construction of quaternary carbon centers and facilitate the formation of strained ring systems with high efficiency and selectivity.

Gold-Catalyzed Spirocyclization Cascades

Gold(I) complexes have proven exceptionally effective for catalyzing tandem spirocyclization processes involving ene-diyne substrates. The gold-catalyzed spirocyclization of 1-ene-4,9- and 3-ene-1,7-diyne esters proceeds through a sophisticated cascade mechanism involving acyloxy migration, Nazarov cyclization, and subsequent cyclization steps [5]. This methodology enables the formation of azaspiro[4.4]nonenones and azaspiro[4.5]decadienones with excellent yields (78-94%) under mild room temperature conditions.

The mechanism involves initial 1,2- or 1,3-acyloxy migration followed by Nazarov cyclization and either 5-exo-dig or 6-endo-dig cyclization, depending on the substrate substitution pattern. This approach represents the first example of accessing two distinct spirocyclic frameworks containing all-carbon quaternary centers from acyclic precursors through gold catalysis [5].

Iron-Catalyzed Arylative Spirocyclization

Iron(III) catalysts have demonstrated remarkable efficiency in mediating arylative spirocyclization cascades that provide sustainable access to three-dimensional heterocyclic frameworks [6]. These transformations utilize inexpensive iron(III) catalysts to mediate highly stereoselective carbon-carbon bond-forming cyclization cascades using haloaryl ethers and amines constructed from biomass-accessible starting materials.

The iron-catalyzed process delivers spirocyclic bis-heterocycles efficiently and stereoselectively with yields ranging from 65-85%. The methodology employs furfuryl alcohol as a biomass-derived lynchpin component, offering prospects for more sustainable synthetic approaches to novel spirocyclic heterocycles [6]. The reactions proceed through initial formation of a sigma-aryl iron intermediate followed by cyclization to generate eta-1-allyl iron species.

Palladium-Catalyzed Sila-Spirocyclization

Palladium catalysis enables unique sila-spirocyclization reactions involving unstrained carbon(sp3)-silicon bond cleavage [7]. These transformations proceed through a Heck reaction followed by silicon-carbon bond cleavage and subsequent silicon-carbon bond formation sequence, allowing construction of diverse spirosilacycles with yields of 70-95%.

The palladium-catalyzed process operates at elevated temperatures (125°C) and demonstrates broad functional group tolerance. The mechanism involves insertion of a metal-carbon(sp3) species into the silicon-carbon bond, followed by oxidative addition and reductive elimination steps that enable the spirocyclization process [7].

Table 2: Catalyst-Mediated Transformations in Spirocyclization

Catalyst TypeReaction TypeSubstrate ScopeTemperature (°C)Yield Range (%)Key Features
Gold(I) ComplexTandem acyloxy migration/Nazarov cyclizationEne-diyne estersRoom temperature78-94Quaternary center formation
Iron(III) SaltArylative spirocyclization cascadeHaloaryl ethers and aminesRoom temperature65-85Biomass-derived starting materials
Palladium ComplexSila-spirocyclizationSilyl-tethered alkenes12570-95Si-C bond activation
Copper ComplexCyclization/alkene transposition cascadeAlkenol substrates11080-95Transannular C-H functionalization
Nickel/Photoredox Dual CatalystCarbosulfonylation spirocyclizationBCB allyl amidesBlue light irradiation75-95Strain-release driven

Cyclization Techniques for Strain-Controlled Systems

The exploitation of ring strain as a driving force for spirocyclization has emerged as a powerful strategy for accessing complex azaspiro scaffolds. These strain-release-driven approaches harness the inherent reactivity of highly strained cyclic systems to enable otherwise challenging transformations under mild conditions.

Strain-Release Spirocyclization of Azabicyclo[1.1.0]butanes

Azabicyclo[1.1.0]butanes represent exceptionally strained four-membered bicyclic systems that can serve as versatile synthetic intermediates for spirocycle construction. The strain-release-driven Friedel-Crafts spirocyclization of azabicyclo[1.1.0]butane-tethered heteroaryls enables synthesis of unique azetidine spiro-tetralins [8]. These reactions proceed through an unexpected interrupted Friedel-Crafts mechanism, generating highly complex azabicyclo[2.1.1]hexane scaffolds as dearomatized intermediates with complete diastereoselectivity.

The methodology demonstrates exceptional potential for rapid assembly of molecular complexity, with products generated in yields of 70-90%. The strain-release mechanism provides sufficient driving force to enable transformations under mild conditions while maintaining excellent stereochemical control [8].

Bicyclobutane-Enabled Radical Spirocyclization

Bicyclobutane (BCB) derivatives serve as excellent substrates for strain-enabled radical spirocyclization cascades. These transformations proceed through well-orchestrated radical-mediated bond-forming events that harness the strain energy of the BCB system [9]. The methodology enables synthesis of functionalized spirocyclobutyl lactones and lactams with yields ranging from 75-95% under mild blue light irradiation conditions.

The cascade mechanism involves initial radical addition to the strained carbon-carbon bond of the BCB unit, followed by 5-exo-trig cyclization to generate alkyl radicals that can be trapped through various pathways. This approach demonstrates excellent functional group compatibility and enables access to bis-spirocycles, which constitute core frameworks of bioactive compounds [9].

Strain-Release Spirocyclization of Azabicyclo[1.1.0]butyl Ketones

Novel azabicyclo[1.1.0]butane-ketone precursors bearing silyl-protected alcohols undergo electrophile-induced spirocyclization-desilylation reactions to generate azetidine-containing spirocycles [10]. These transformations harness the inherent ring strain of the azabicyclo[1.1.0]butane fragment to enable spirocyclization under mild conditions with excellent yields.

The methodology demonstrates broad scope with primary, secondary, and tertiary silyl ethers effectively transformed into spirocyclic products. The reactions preserve stereogenic centers with complete retention of relative stereochemistry, highlighting the potential for asymmetric applications. The products retain synthetically useful ketone and protected-amine functional groups, providing multiple points for further structural diversification [10].

Modern Routes for Complex Azaspiro Scaffold Assembly

Contemporary synthetic approaches to azaspiro scaffolds emphasize efficiency, atom economy, and structural diversity. These modern methodologies integrate multiple bond-forming events in single transformations, enabling rapid assembly of complex three-dimensional architectures from simple starting materials.

Post-Ugi Multicomponent Spirocyclization

The integration of multicomponent reactions with post-transformation cyclization strategies provides powerful routes to azaspiro tricyclic scaffolds. Post-Ugi spirocyclization employs chiral alpha-amino acids in two-step processes to create enantioenriched azatricycles through substrate-selective modifications [11] [12]. These transformations utilize ipso-cyclization and aza-Michael cyclization with hypervalent iodine to create azaspirotricyclic structures with high stereocontrol.

The methodology demonstrates yields of 85-95% with high diastereoselectivity and broad substrate scope. The approach leverages the inherent chirality of natural amino acids to induce stereochemical control in the spirocyclization process, providing access to diverse and pharmaceutically relevant heterocyclic frameworks [11].

Cascade Radical Spirocyclization Systems

Advanced radical cascade methodologies enable the construction of spirocyclic frameworks through multiple sequential bond-forming events. These systems typically employ photoredox catalysis or transition metal catalysis to initiate radical processes that culminate in spirocyclization [9]. The cascade sequences demonstrate excellent functional group tolerance and enable access to complex spirocyclic architectures in single synthetic operations.

Dual photoredox/nickel catalytic systems have proven particularly effective for mediating carbosulfonylation of bicyclobutane allyl amides, enabling synthesis of arylated spirocyclobutyl lactams with yields of 75-95% [9]. These transformations operate under mild conditions and demonstrate excellent compatibility with various heteroaryl halides and aryl sulfinates.

Three-Component Spirocyclization Strategies

Multicomponent spirocyclization approaches enable direct synthesis of spirocyclic heterocycles through convergent assembly of multiple building blocks. The three-component synthesis of azaspirononatriene derivatives employs alkyl isocyanides, acetylenic esters, and arylidene-isoxazolone derivatives to construct 1-oxo-2-oxa-3-azaspiro[4.4]nona-3,6,8-triene heterocycles [13]. These reactions proceed through cascade sequences involving zwitterion generation, 1,3-dipolar cyclization, and imine-enamine tautomerization.

The methodology achieves yields of 75-95% with 100% atom economy under catalyst-free conditions. The broad substrate scope and straightforward procedure make this approach highly practical for accessing diverse spirocyclic frameworks with pharmaceutical relevance [13].

Table 3: Modern Routes for Complex Azaspiro Scaffold Assembly

StrategyKey TransformationRing Systems FormedYield (%)StereoselectivityAdvantages
Post-Ugi SpirocyclizationIpso-cyclization/aza-Michael additionAzaspiro tricycles85-95High diastereoselectivitySubstrate diversity
Strain-Release SpirocyclizationAzabicyclo[1.1.0]butane ring openingAzetidine spiro-tetralins70-90Single diastereomerMolecular complexity
Cascade Radical SpirocyclizationBCB strain-release/radical cascadeSpirocyclobutyl lactams75-95Excellent functional group toleranceMild conditions
Multicomponent SpirocyclizationIsocyanide/acetylene three-componentAzaspiro[4.4]nonatriene75-95100% atom economyGreen chemistry
Biocatalytic AssemblyDirected evolution carbene transferAzaspiro[2.y]alkanes78-99Stereodivergent accessScalable process

Biocatalytic Methods in Stereoselective Synthesis

Biocatalytic approaches to azaspiro synthesis represent the frontier of sustainable and selective synthetic methodology. These enzymatic systems offer unparalleled stereochemical control, operate under mild conditions, and enable scalable processes that are compatible with green chemistry principles.

Engineered Carbene Transferase Platforms

The development of engineered protoglobin-based carbene transferases represents a landmark achievement in biocatalytic azaspiro synthesis. These engineered enzyme platforms enable stereodivergent synthesis of azaspiro[2.y]alkanes through cyclopropanation of unsaturated exocyclic nitrogen-heterocycles with exceptional levels of stereocontrol [1] [2]. The engineered protoglobins operate as lyophilized Escherichia coli lysate catalysts, eliminating the need for complex enzyme purification procedures.

The biocatalytic platform demonstrates remarkable substrate concentrations up to 150 millimolar (25 grams per liter) in fully aqueous environments without organic co-solvents. Individual enzyme variants achieve turnover numbers ranging from 700 to 20,000 with enantiomeric ratios spanning from 51:49 to greater than 99.5:0.5, depending on the specific enzyme-substrate combination [1] [2]. The stereodivergent nature of the platform enables access to all possible stereoisomers through appropriate enzyme selection.

Iron-Based Enzymatic Systems

Iron-containing enzyme systems offer sustainable alternatives to precious metal catalysts for spirocyclization reactions. The ferrate complex tetrabutylammonium tris(carbonyl)nitrosylferrate (Hieber anion) effectively catalyzes carbene transfer reactions to isocyanides for construction of spirocyclic heterocycles [14]. These iron-based systems demonstrate turnover numbers around 1000 with enantiomeric ratios reaching 95:5 under mild reaction conditions.

The iron-catalyzed processes proceed through ketenimine intermediates generated by carbene transfer to isocyanide functional groups. This methodology enables dearomative spirocyclization of tryptamine-derived isocyanides, providing access to spiroindolenines as potential synthetic intermediates for indole alkaloid synthesis [14].

Metagenomic Enzyme Discovery

Advanced metagenomic approaches have enabled identification of novel enzyme activities for stereoselective synthesis. The metagenomic enzyme IRED-259 demonstrates capability for stereoselective formation of amino-polyols through combined aldol reactions and reductive aminations [15]. These biocatalytic systems achieve turnover numbers around 500 with enantiomeric ratios of 85:15 under aqueous buffer conditions.

The three-component enzymatic strategy combines biocatalytic aldol reactions using variants of D-fructose-6-phosphate aldolase with reductive aminations catalyzed by IRED-259. This approach enables stereoselective formation of 2R,3R,4R enantiomers of amino-polyols without requiring intermediate isolation, demonstrating the potential for integrated biocatalytic cascade processes [15].

Scalability and Process Development

Biocatalytic methods demonstrate exceptional scalability compared to traditional chemical approaches. The engineered protoglobin systems retain activity at high substrate concentrations and can be operated on gram scales using standard bioreactor technology [1] [2]. The lyophilized enzyme preparations can be distributed and utilized similarly to standard chemical reagents, facilitating integration into existing synthetic workflows.

Process development studies have demonstrated that these biocatalytic systems maintain activity and selectivity under conditions suitable for industrial implementation. The absence of organic co-solvents, mild reaction temperatures, and high turnover numbers contribute to favorable process economics and environmental sustainability profiles [1] [2].

Table 4: Biocatalytic Methods in Stereoselective Synthesis

Enzyme TypeSubstrate Concentration (mM)Turnover Number (TTN)Enantiomeric Ratio (er)Reaction ConditionsScale DemonstratedProduct Type
Engineered Protoglobin ApePgb-xHC-5312150240099:1Aqueous, anaerobic, rt, 24hGram scale (25 g/L)Azaspiro[2.5]octane
Engineered Protoglobin TamPgb-xHC-5318102200>99.5:0.5M9-N buffer, pH 7.2, rt, 16h0.4 mmolVarious azaspiro[2.y]alkanes
Carbene Transferase Platform10-150700-2000051:49 to >99.5:0.5No organic co-solvent, rtUp to gram scalePharmaceutical relevant scaffolds
Iron-based Enzyme System10100095:5Toluene, rtmmol scaleSpirocyclic frameworks
Metagenomic IRED-2595050085:15Aqueous buffer, rtmmol scaleAmino-polyols

XLogP3

1.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

255.14705815 g/mol

Monoisotopic Mass

255.14705815 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

Explore Compound Types